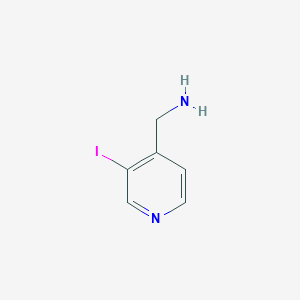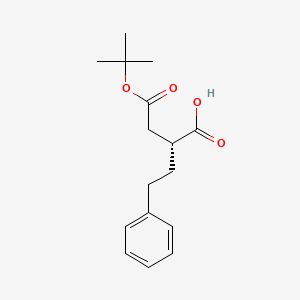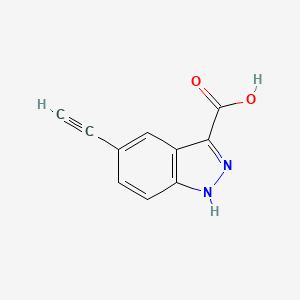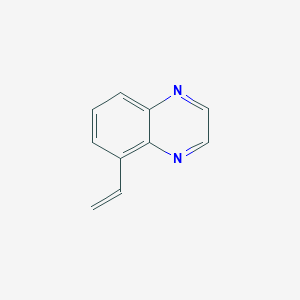
5-Vinylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The vinyl group attached to the quinoxaline ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylquinoxaline typically involves the reaction of quinoxaline with vinyl-containing reagents. One common method is the vinylation of quinoxaline using vinyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale vinylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Vinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated quinoxaline derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.
Scientific Research Applications
5-Vinylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Vinylquinoxaline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The vinyl group allows for the formation of covalent bonds with target molecules, enhancing its efficacy. The pathways involved may include inhibition of kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the vinyl group.
2-Vinylquinoxaline: A similar compound with the vinyl group attached at a different position.
6-Vinylquinoxaline: Another isomer with the vinyl group at the 6-position.
Uniqueness: 5-Vinylquinoxaline is unique due to the specific positioning of the vinyl group, which influences its reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethenylquinoxaline |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h2-7H,1H2 |
InChI Key |
NGUXKHULVZWMAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
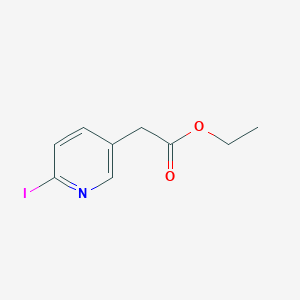


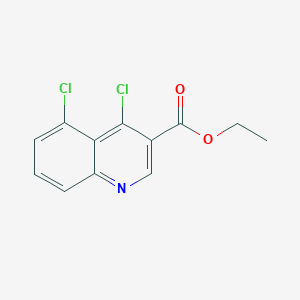

![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
